

# Comprehensive Application Notes and Experimental Protocols for Nedocromil Sodium Inhalation

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## Compound Focus: Nedocromil

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## Introduction and Drug Status

**Nedocromil sodium** is a pyranoquinoline dicarboxylic acid derivative developed as an **anti-inflammatory agent** for the preventive management of asthma. First approved in the United States in 1992, it was marketed under the brand name Tilade by Pfizer Laboratories. **Nedocromil** sodium functions as a **mast cell stabilizer** and exhibits broader anti-inflammatory properties through multiple mechanisms affecting various inflammatory cells involved in the asthma pathway. Classified chemically as a **pyranoquinoline**, its molecular formula is  $C_{19}H_{15}NNa_2O_7$  with a molecular weight of 415.3 [1]. The drug is characterized by its **yellow color** and high solubility in water, making it suitable for formulation as a metered-dose inhaler.

Despite its initial approval and established efficacy profile, **inhalation products containing nedocromil were withdrawn** from the U.S. market by King Pharmaceuticals on April 30, 2008 [2]. This withdrawal represents a significant consideration for researchers investigating historical asthma treatments or considering potential reformulation approaches. Nevertheless, understanding **nedocromil's** mechanism of action and clinical profile remains valuable for **drug development efforts** targeting similar inflammatory pathways in respiratory diseases. The pharmacological characteristics and clinical trial data of **nedocromil** continue to offer insights into alternative approaches to asthma management beyond mainstream corticosteroid therapies.

## Mechanism of Action

### Cellular and Molecular Mechanisms

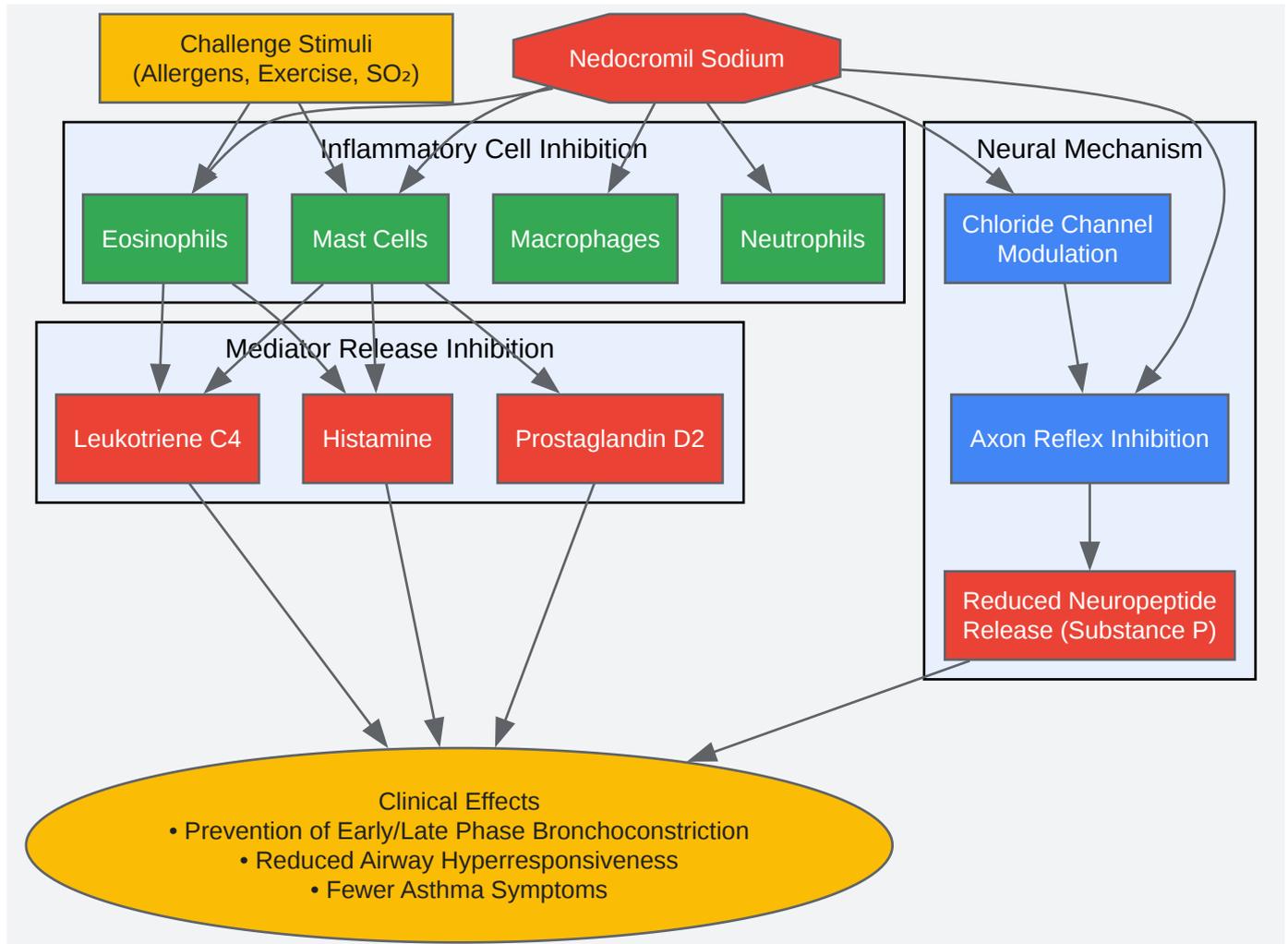
**Nedocromil** sodium exhibits a **multifaceted anti-inflammatory action** that distinguishes it from bronchodilators and corticosteroids. The drug demonstrates significant inhibitory effects on various inflammatory cells central to the asthma pathogenesis cascade, including **eosinophils, neutrophils, macrophages, mast cells, monocytes, and platelets** [1]. Unlike many asthma medications, **nedocromil** sodium possesses **no direct bronchodilator activity**, nor does it exhibit antihistaminic or corticosteroid properties [1]. Its primary value lies in preventing the inflammatory processes that underlie asthma symptoms rather than reversing established bronchoconstriction.

At the molecular level, **nedocromil** sodium has been shown to **inhibit the activation and mediator release** from inflammatory cells. In vitro studies using bronchoalveolar lavage cells from antigen-sensitized primates demonstrated that **nedocromil** sodium suppresses the release of key mediators including **histamine, leukotriene C4, and prostaglandin D2** [1]. Similar investigations with human bronchoalveolar cells revealed inhibition of histamine release from mast cells and  $\beta$ -glucuronidase release from macrophages. This inhibition extends to mediators derived from both the **lipoxygenase and cyclo-oxygenase pathways** of arachidonic acid metabolism [3].

A particularly significant mechanism involves **nedocromil** sodium's ability to **modulate chloride ion channels** across multiple cell types. Research indicates that the drug can inhibit chloride ion flux in mast cells, epithelial cells, and neurons, potentially explaining its capacity to prevent diverse responses such as mast-cell degranulation, reactions to airway osmolarity changes, and neuronal activation [4]. This chloride channel modulation may represent a **unifying hypothesis** for **nedocromil** sodium's effects across different cell types involved in asthma. Additionally, the drug's mechanism may involve **inhibition of axon reflexes** and reduction in the release of sensory neuropeptides such as substance P, neurokinin A, and calcitonin gene-related peptides, thereby attenuating bradykinin-induced bronchoconstriction [3].

### Signaling Pathway Diagram

The following diagram illustrates the key molecular and cellular interactions in **nedocromil** sodium's mechanism of action:



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This diagram illustrates **nedocromil** sodium's primary mechanisms, showing its multimodal inhibition of inflammatory cells and mediator release, chloride channel modulation, and interruption of neural pathways that collectively contribute to its preventive anti-inflammatory effects in asthma management.

## Clinical Efficacy and Trial Data

### Asthma Management Outcomes

**Clinical studies** conducted with **nedocromil** sodium demonstrated significant efficacy in asthma management across various patient populations. The worldwide clinical trial experience with Tilade (**nedocromil** sodium) encompassed 6,469 patients, including 993 pediatric patients aged 6 through 11 years [1]. Evidence from these studies indicated that the **four times daily regimen** proved more effective than twice-daily administration, though less frequent administration could be considered in patients who achieved good control. The therapeutic effects of **nedocromil** sodium typically became apparent within the **first two weeks** of treatment, with optimal benefits developing after approximately 4 weeks of regular use [2].

In a **14-week, double-blind, placebo-controlled, parallel-group trial** conducted across five centers with 120 asthma patients, **nedocromil** sodium demonstrated significant superiority over placebo across multiple endpoints [1]. Participants in this study had previously been controlled using only sustained-release theophylline and  $\beta_2$ -agonists. The study employed a systematic withdrawal of concomitant medications, with theophylline discontinued after two weeks and oral  $\beta_2$ -agonists stopped after four weeks, while  $\beta_2$ -agonist metered dose inhalers remained available as needed. Efficacy assessments included **daily symptom scores** recorded by patients using diary cards, with measurements for nighttime asthma (0-2 scale), daytime asthma (0-5 scale), and cough (0-5 scale).

Table 1: Efficacy Outcomes from 14-Week Placebo-Controlled Trial [1]

Assessment Variable	Time Period	Nedocromil Mean	Placebo Mean	Statistical Significance
Daytime Asthma	Weeks 7-14	1.26	2.08	$p < 0.05$
Nighttime Asthma	Weeks 7-14	0.67	0.96	$p < 0.01$
Cough	Weeks 7-14	0.68	1.49	$p < 0.05$
Patient's Opinion	Week 14	2.27	3.55	$p < 0.01$
Clinician's Opinion	Week 14	2.13	3.48	$p < 0.01$
FEV <sub>1</sub> (liters)	Week 2	2.69	2.18	$p < 0.01$
FEV <sub>1</sub> (liters)	Week 6	2.65	2.15	$p < 0.01$

Assessment Variable	Time Period	Nedocromil Mean	Placebo Mean	Statistical Significance
FEV <sub>1</sub> (liters)	Week 10	2.55	2.15	p < 0.01
FEV <sub>1</sub> (liters)	Week 14	2.59	2.10	p < 0.01

The **improvement in FEV<sub>1</sub>** observed in the **nedocromil** sodium group compared to placebo was evident as early as week 2 and maintained throughout the 14-week study period [1]. Both patients and clinicians rated **nedocromil** sodium significantly more effective than placebo based on a five-point scale where lower scores indicated better perceived effectiveness. This comprehensive assessment demonstrated that **nedocromil** sodium provided meaningful improvements in both subjective symptom control and objective pulmonary function measurements when added to an as-needed inhaled β<sub>2</sub>-adrenergic bronchodilator regimen.

## Comparative Clinical Studies

In an **eight-week, double-blind, parallel-group trial** conducted across 12 centers, **nedocromil** sodium was compared to cromolyn sodium and placebo in 306 randomized patients [1]. All participants were dependent on sustained-release theophylline prior to the study, which was discontinued before initiating test treatments. The primary efficacy variable was a **summary symptom score** derived by averaging the scores for daytime asthma, nighttime asthma, and cough. The results demonstrated that both **nedocromil** sodium and cromolyn sodium showed significant improvements compared to placebo, with cromolyn sodium showing a slight advantage over **nedocromil** sodium for some parameters.

Table 2: Comparative Efficacy: **Nedocromil** Sodium vs. Cromolyn Sodium vs. Placebo [1]

Variable	Time Period	Nedocromil Mean	Placebo Mean	Cromolyn Sodium Mean	Statistical Significance
Summary Score	Weeks 3-8	1.30	1.76	1.13	Nedocromil > Placebo (p<0.001)
Daytime Asthma	Weeks 3-8	1.59	2.05	1.41	Nedocromil > Placebo (p<0.001)

| **Nighttime Asthma** | Weeks 3-8 | 0.91 | 1.23 | 0.70 | **Nedocromil** > Placebo (p<0.01) Cromolyn > **Nedocromil** (p<0.05) |

A **Cochrane systematic review** of **nedocromil** sodium for chronic asthma in children analyzed 15 randomized placebo-controlled trials with 1,422 children (837 males and 585 females) [5]. The review found that short-term studies (duration between 4-12 weeks) demonstrated that **nedocromil** sodium produced significant improvement in several efficacy measures compared to placebo, including **FEV<sub>1</sub>, FVC, FEV<sub>1</sub> % predicted, PC20 FEV<sub>1</sub>, evening PEF, and symptom scores**. Parents' assessment of efficacy significantly favored **nedocromil** sodium over placebo (odds ratio 0.5, 95% CI 0.3 to 0.8). The review noted that two large long-term studies using **nedocromil** sodium for six months and four to six years showed **conflicting results regarding symptom-free days**, potentially reflecting differences in baseline asthma severity or publication bias.

## Administration and Dosing Protocol

### Inhalation Technique and Device Preparation

**Proper inhalation technique** is critical for optimizing **nedocromil** sodium delivery to the bronchial tree. The Tilade inhaler was a pressurized metered-dose aerosol suspension containing micronized **nedocromil** sodium and sorbitan trioleate, with dichlorotetrafluoroethane and dichlorodifluoromethane serving as propellants [1]. Each canister contained 210 mg of **nedocromil** sodium, with each actuation delivering **1.75 mg nedocromil sodium** from the mouthpiece after metering 2.00 mg from the valve. Significantly, each 16.2 g canister provided **at least 104 metered actuations**, after which the delivery consistency could not be guaranteed and the unit required replacement [1].

**Device priming** represented an essential first step in ensuring proper medication delivery. Prior to initial use, the canister required priming with three actuations [2]. If the canister remained unused for more than seven days, re-priming with three actuations was necessary. The priming procedure involved: (1) inserting the metal canister firmly into the clean mouthpiece according to manufacturer's instructions; (2) removing the cover from the mouthpiece; (3) shaking the inhaler thoroughly; and (4) pressing the top of the canister to spray the medicine into the air three times, which ensured the inhaler produced a fine mist indicating proper function [2].

For administration, patients could utilize either the **open-mouth or closed-mouth method**:

- **Open-mouth method**: The mouthpiece was positioned approximately 1-2 inches (2 finger-widths) in front of the widely opened mouth, carefully aimed to ensure the spray did not contact the roof of the mouth or tongue. Patients were advised to close their eyes just before spraying to prevent ocular exposure [2].
- **Closed-mouth method**: The mouthpiece was placed in the mouth between the teeth and over the tongue with lips closed tightly around it, ensuring the tongue or teeth did not obstruct the opening [2].

The **inhalation sequence** involved: (1) holding the inhaler upright with mouthpiece pointing downward; (2) removing the mouthpiece cover and checking for foreign objects; (3) shaking the inhaler 3-4 times; (4) exhaling slowly and completely away from the mouthpiece; (5) positioning the mouthpiece appropriately based on the chosen method; (6) tilting the head back slightly while beginning slow, deep inhalation through the mouth and simultaneously pressing the canister once; (7) continuing inhalation for 3-4 seconds to achieve a full breath; (8) holding breath for up to 10 seconds; and (9) breathing out slowly [2]. If multiple puffs were prescribed, patients were instructed to wait approximately one minute between puffs.

## Dosing Regimen and Adjustments

The **recommended dosage** for both adults and pediatric patients aged 6 years and older was **two inhalations four times daily** at regularly spaced intervals, providing a total daily dose of 14 mg [6] [7]. For patients under good control on this four-times-daily regimen (evidenced by only occasional need for rescue bronchodilators no more than twice weekly and absence of serious exacerbations with respiratory infections), a trial of reduced frequency could be considered [6].

Dose reduction followed a **stepdown approach**: **nedocromil** sodium was first decreased to a three-times-daily regimen, then after several weeks of maintained control, potentially reduced further to twice-daily administration [6]. This cautious approach ensured that asthma control remained stable at each reduction step. When concomitant bronchodilators were used, patients were advised to administer the bronchodilator first, waiting at least two minutes before using **nedocromil** sodium to enhance deep lung penetration [2].

*Table 3: **Nedocromil** Sodium Dosing Protocol Summary*

Parameter	Specification
Standard Dosage	2 inhalations (1.75 mg each) four times daily
Total Daily Dose	14 mg
Minimum Age	6 years
Canister Priming	3 actuations before first use and if unused >7 days
Puffs per Canister	104 metered actuations
Dose Reduction	Step down to 3 times daily, then to twice daily if controlled
Concomitant Bronchodilators	Use bronchodilator first, wait $\geq 2$ minutes before nedocromil

For patients using **spacer devices**, the technique was modified accordingly: the spacer was attached to the inhaler according to manufacturer's directions, the inhaler and spacer were shaken 3-4 times, and after actuating one puff into the spacer, the patient began inhaling slowly within 1-2 seconds, continuing for 5-10 seconds [2]. The breath was held for up to 10 seconds, followed by slow exhalation. Without removing the mouthpiece, patients then breathed in and out slowly 2-3 times to ensure complete emptying of the spacer device.

## Pharmacological Properties

### Pharmacokinetic Profile

**Nedocromil sodium** exhibits **low systemic bioavailability** when administered via inhalation, contributing to its favorable safety profile. In a single-dose study involving 20 healthy adult subjects administered 3.5 mg **nedocromil** sodium (two actuations of 1.75 mg each), the mean AUC was 5.0 ng·hr/mL with a mean  $C_{max}$  of 1.6 ng/mL attained approximately 28 minutes after dosing [1]. The **mean elimination half-life** was approximately 3.3 hours, with urinary excretion over 12 hours averaging 3.4% of the administered dose, of which about 75% was excreted within the first six hours.

In a multiple-dose study, six healthy adult volunteers received a 3.5 mg single dose followed by 3.5 mg four times daily for seven consecutive days [1]. No **drug accumulation** was observed with this regimen. Following single and multiple-dose inhalations, urinary excretion accounted for 5.6% and 12% of the administered drug, respectively. After intravenous administration to healthy adults, urinary excretion was approximately 70%, indicating that the absolute bioavailability of **nedocromil** was approximately 8% for single doses and 17% for multiple inhaled doses. Studies involving high oral doses (600 mg single dose, then 200 mg three times daily for seven days) demonstrated absolute bioavailability of less than 2%, confirming **minimal gastrointestinal absorption** [1].

In asthmatic patients, pharmacokinetic parameters were generally consistent with healthy subjects. In a multiple-dose study of 12 asthmatic adults given 3.5 mg single doses followed by 3.5 mg four times daily for one month, both single and multiple-dose inhalations produced a mean peak plasma concentration of 2.8 ng/mL between 5 and 90 minutes, with a mean AUC of 5.6 ng·hr/mL and mean terminal half-life of 1.5 hours [1]. The mean 24-hour urinary excretion after either single or multiple-dose administration represented approximately 5% of the administered dose. Protein binding studies demonstrated that **nedocromil** is approximately **89% bound to human plasma proteins** over a concentration range of 0.5 to 50 µg/mL, with reversible binding characteristics [1].

## Safety and Adverse Effects

**Nedocromil sodium demonstrated a favorable safety profile** across clinical trials. The most commonly reported adverse effect was **unpleasant taste**, which was generally mild and often abated with continued therapy [5] [8]. Other reported adverse effects included headache, nausea, throat irritation, cough, chest tightness, and dizziness, though these typically did not necessitate treatment discontinuation [8]. In pediatric studies, the only significant side effect observed was unpleasant taste, with no significant short-term or long-term adverse effects reported [5].

A Cochrane systematic review of **nedocromil** sodium in childhood asthma, which included 15 trials with 1,422 children, concluded that the medication **has a very good safety profile** with no significant short-term or long-term adverse side effects [5]. This favorable safety assessment, particularly in pediatric populations, represents an important consideration in asthma therapeutic development. The review specifically noted the absence of significant treatment-related adverse events beyond the unpleasant taste reported by some participants.

## Applications in Research and Clinical Practice

### Pediatric Asthma Management

**Nedocromil sodium** has been evaluated extensively in **pediatric populations**, with studies demonstrating its efficacy and safety profile in children. The Cochrane review analyzing 15 trials with 1,422 children (837 males and 585 females) found that **nedocromil** sodium produced significant improvement in several efficacy measures compared to placebo [5]. Short-term studies (duration between 4-12 weeks) demonstrated benefits in **lung function parameters** including FEV<sub>1</sub>, FVC, FEV<sub>1</sub> % predicted, PC20 FEV<sub>1</sub>, evening PEF, and symptom scores. Parents' global assessment of efficacy significantly favored **nedocromil** over placebo, with an odds ratio of 0.5 (95% CI 0.3 to 0.8) [5].

The **Childhood Asthma Management Program (CAMP)** study, a large long-term investigation, compared **nedocromil** sodium with budesonide and placebo in children with mild-to-moderate asthma [5]. While the study showed that **nedocromil** was effective in reducing symptoms and exacerbations compared with placebo, it was **less effective than inhaled budesonide**. This finding contributed to positioning **nedocromil** as an alternative rather than first-line preventive therapy, particularly in children with milder asthma forms. The CAMP study represented one of the most comprehensive comparisons of these therapeutic approaches in pediatric asthma, providing valuable insights for treatment algorithms.

In specific pediatric subpopulations, **nedocromil** sodium demonstrated particular utility. A study of children following an acute asthma episode showed that early use of **nedocromil** sodium resulted in significant improvements compared to placebo for all variables assessed, including **daytime and nighttime asthma symptoms, morning and evening peak expiratory flow, and use of rescue bronchodilators** [5]. Another trial focusing on asthma during viral season demonstrated **nedocromil** sodium's effectiveness in reducing exacerbations triggered by respiratory infections, a common challenge in pediatric asthma management.

### Other Clinical Applications

Beyond its primary indication for asthma prevention, **nedocromil** sodium has demonstrated efficacy in **ophthalmic applications**. As a 2% ophthalmic solution (marketed as Alocril), **nedocromil** has been used effectively for managing **allergic conjunctivitis** [3] [8]. Clinical studies have shown that **nedocromil** eye

drops provide improved control of ocular pruritus and irritation associated with seasonal allergic conjunctivitis (SAC) and vernal conjunctivitis compared to placebo [8]. Its mechanism in ocular applications parallels that in asthma, involving **mast cell stabilization** and inhibition of inflammatory mediator release.

Research has also explored **nedocromil** sodium's potential in **allergic rhinitis management**, although this application received less extensive investigation than asthma and ocular allergies [9]. The drug's multifactorial anti-inflammatory effects, particularly its inhibition of mast cells, eosinophils, and other inflammatory cells involved in allergic responses, provide a rational basis for its potential efficacy across various allergic conditions. The **ophthalmic formulation** has been shown to be more potent than sodium cromoglycate in treating chronic ocular allergic conditions like vernal keratoconjunctivitis, with a quicker onset of effect on itching, grittiness, hyperemia, and keratitis [8].

## Conclusion

**Nedocromil** sodium represents an important **anti-inflammatory agent** in respiratory and allergic diseases, with a unique mechanism of action centered on mast cell stabilization and inhibition of multiple inflammatory cell types. Despite its withdrawal from the U.S. market in 2008, the extensive clinical trial data and well-characterized pharmacological profile continue to offer valuable insights for researchers and drug development professionals. The compound's **favorable safety profile**, particularly in pediatric populations, and its efficacy in preventing asthma symptoms and reducing bronchial hyperresponsiveness maintain its relevance as a reference point in asthma therapeutic research.

The experimental protocols and application notes detailed in this document provide a comprehensive framework for understanding **nedocromil** sodium's clinical applications and mechanistic underpinnings. Future research directions may include exploration of **novel formulations** leveraging **nedocromil**'s anti-inflammatory properties, investigation of its potential applications in other inflammatory conditions, and further elucidation of its chloride channel modulation effects that could inform development of next-generation anti-inflammatory agents.

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